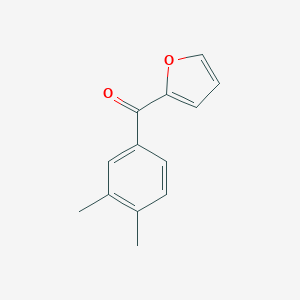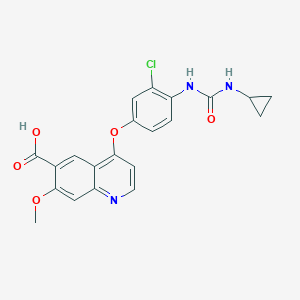
2,3-Cyclopentenopyridine
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine (also known as DHP) is an organic compound belonging to the heterocyclic aromatic family. It is a versatile molecule with a wide range of applications in organic synthesis, medicine, and materials science. DHP has a high degree of structural complexity and is used as a building block for the synthesis of more complex molecules.
Applications De Recherche Scientifique
Pharmacologie : Synthèse d'antibiotiques
Le 2,3-Cyclopentenopyridine est un intermédiaire clé dans la synthèse du sulfate de cefpirome , un antibiotique céphalosporine de quatrième génération. Le cefpirome a un large spectre d'activité et est connu pour son efficacité contre les bactéries Gram-positives, ce qui en fait l'un des antibiotiques les plus puissants de sa classe. L'inclusion du composé dans la chaîne latérale du cefpirome est cruciale pour la fonction de l'antibiotique.
Synthèse organique : Développement de catalyseurs
En synthèse organique, le this compound est synthétisé par une réaction de Chichibabin impliquant de l'acroléine et de la cyclopentanone avec de l'ammoniac . Ce processus est catalysé par des oxydes de Ti-V supportés sur γ-Al2O3, ce qui met en évidence le rôle du composé dans le développement de nouvelles méthodes catalytiques qui améliorent l'efficacité des réactions synthétiques.
Science des matériaux : Production de résines et de plastiques
Le composé est utilisé dans la production de résines synthétiques et de produits plastiques . Ses propriétés structurelles en font un composant précieux pour créer des matériaux aux caractéristiques spécifiques souhaitées, telles qu'une durabilité accrue ou des propriétés thermiques modifiées.
Chimie analytique : Études spectroscopiques
Les propriétés structurelles du this compound ont été largement étudiées à l'aide de techniques spectroscopiques et de calcul . Ces études sont essentielles pour comprendre le comportement et la réactivité du composé, ce qui est vital pour son application dans les méthodes analytiques.
Biochimie : Résistance enzymatique
En biochimie, la présence du composé dans le cefpirome est significative en raison de la faible toxicité et de la résistance enzymatique de l'antibiotique . Cela en fait un sujet d'étude important pour le développement de nouveaux médicaments capables de résister à la dégradation par les enzymes bactériennes.
Applications environnementales : Agents de protection des plantes
Le this compound est également appliqué dans la formulation d'agents de protection des plantes . Ses propriétés chimiques peuvent être exploitées pour développer des substances qui protègent les cultures des ravageurs et des maladies, contribuant ainsi à la durabilité de l'agriculture.
Mécanisme D'action
Target of Action
2,3-Cyclopentenopyridine, also known as Pyrindan or 6,7-Dihydro-5H-cyclopenta[b]pyridine, is a pyridine derivative It is known to be present in the side chain of cefpirome (hr 810), a new cephalosporin . Cephalosporins are a class of antibiotics and their primary targets are bacterial cell walls. They inhibit the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell death .
Mode of Action
As a component of cefpirome, it may contribute to the antibiotic’s ability to inhibit bacterial cell wall synthesis .
Biochemical Pathways
As a part of cefpirome, it may be involved in the pathway related to bacterial cell wall synthesis .
Result of Action
As a component of cefpirome, it may contribute to the antibiotic’s bactericidal effects .
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSYSYRLQDHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201446 | |
| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown liquid; [Aldrich MSDS] | |
| Record name | 2,3-Cyclopentenopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
533-37-9 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-cyclopenta(b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-5H-cyclopenta(b)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Z19A103W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Cyclopentenopyridine?
A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.16 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: Key spectroscopic data include: * 1H NMR: Helps determine the structure of the synthesized compounds, including cefpirome. [, ]* 13C NMR: Used in conjunction with 1H NMR to confirm the structure of synthesized derivatives. []* Infrared (IR) spectroscopy: Employed to confirm the structure of the final product, cefpirome sulfate. []* Raman spectroscopy: Used alongside ab initio and DFT calculations to study the structure and assign vibrational frequencies. []* Mass spectrometry (MS): Essential for confirming the structure of both the final compound and intermediates. [, , ]
Q3: What is this compound primarily used for?
A3: It is a crucial building block for synthesizing cefpirome, a fourth-generation cephalosporin antibiotic. [, , , , ]
Q4: What are some of the synthetic routes to produce this compound?
A4: Several methods exist, including:* Reaction of cyclopentanone and propargylamine: This classic approach offers moderate yields. []* Heterogeneous catalytic synthesis: Utilizing acrolein, cyclopentanone, and ammonia over a fixed bed reactor. []* Intramolecular Diels-Alder reactions: Employing 3-(ω-alkynyl)-1,2,4-triazines offers a complementary approach to intermolecular reactions. [, ]
Q5: What is a notable application of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives?
A5: These derivatives show promise as inhibitor films for protecting steel alloys against corrosion. Their effectiveness has been investigated using electrochemical measurements and surface morphology analyses. []
Q6: How can this compound analogues be converted to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues?
A6: A direct oxidation method utilizes Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature. This method exhibits high yield and chemoselectivity. []
Q7: What are some alternative applications of pyrindane derivatives?
A7: Pyrindane derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. []
Q8: How does modifying the structure of this compound derivatives affect their activity?
A8: Structural modifications, particularly introducing diverse substituents on the pyrindane ring, can significantly impact the biological activity, potency, and selectivity of these compounds. [, ]
Q9: Are there challenges in formulating this compound derivatives?
A9: Research is ongoing to develop effective formulation strategies for improving the stability, solubility, and bioavailability of these compounds, particularly those intended for pharmaceutical applications. []
Q10: What is the mechanism of action of cefpirome, a drug derived from this compound?
A10: Cefpirome, a fourth-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. Its this compound moiety contributes to its broad-spectrum antibacterial activity. [, ]
Q11: How does the antimicrobial activity of cefpirome compare to other cephalosporins?
A11: Cefpirome demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It shows significant potency against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]
Q12: Have there been in vivo studies on the effectiveness of cefpirome?
A12: Yes, cefpirome has been tested in various animal models of infection, demonstrating therapeutic efficacy against systemic and local infections caused by a range of bacteria. []
Q13: How is computational chemistry being used in research related to this compound?
A13: Computational techniques, such as DFT calculations and Monte Carlo simulations, are employed to understand the structure, properties, and interactions of this compound and its derivatives. These methods help predict the behavior of these compounds in various environments and guide the design of novel derivatives with improved characteristics. [, ]
Q14: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?
A14: A variety of analytical techniques are employed, including:* High-performance liquid chromatography (HPLC): Used to determine the purity of synthesized cefpirome sulfate and to analyze related substances. [, ]* Gas chromatography (GC): A sensitive method for quantifying this compound, useful for quality control purposes. [, ]* X-ray crystallography: Provides detailed structural information about this compound derivatives and aids in understanding their interactions with other molecules. [, , ]
Q15: Are there any environmental concerns associated with this compound?
A15: While specific information on the environmental impact of this compound is limited in the provided research, it is crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies during its synthesis and application. []
Q16: What are some areas of ongoing and future research related to this compound?
A16: Research continues to explore:* New synthetic approaches: Developing efficient and environmentally friendly methods for synthesizing this compound and its derivatives. [, ]* Novel applications: Investigating the potential of this compound derivatives in areas such as material science, catalysis, and drug development beyond its current use in cefpirome synthesis. [, ]* Structure-activity relationships: Further understanding how structural modifications impact the biological and physicochemical properties of this compound derivatives to guide the design of new compounds with tailored properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





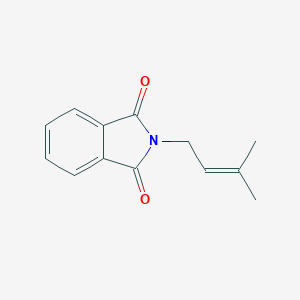
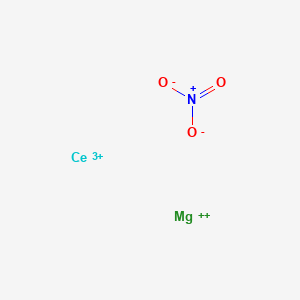

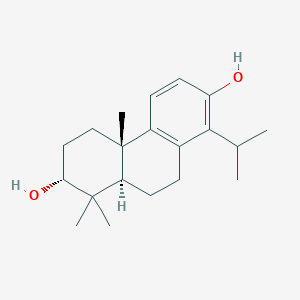

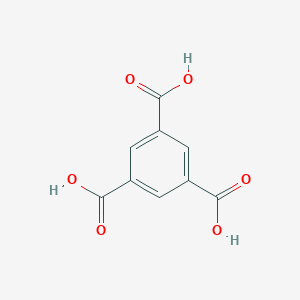
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)


